1-Ethoxy-4-methylnon-1-ene
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Overview
Description
1-Ethoxy-4-methylnon-1-ene is an organic compound with the molecular formula C12H24O. It is a member of the alkene family, characterized by the presence of a double bond between carbon atoms. This compound is known for its unique structure, which includes an ethoxy group and a methyl group attached to a nonene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-4-methylnon-1-ene typically involves the reaction of 4-methylnon-1-ene with ethanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction. The general reaction can be represented as follows:
[ \text{4-Methylnon-1-ene} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-4-methylnon-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated hydrocarbons.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used in substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
1-Ethoxy-4-methylnon-1-ene has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-Ethoxy-4-methylnon-1-ene involves its interaction with specific molecular targets and pathways. The ethoxy group and the double bond play crucial roles in its reactivity and interactions with other molecules. The compound can form various intermediates and products depending on the reaction conditions and the presence of catalysts.
Comparison with Similar Compounds
Similar Compounds
1-Ethoxy-4-methyl-1-nonene: A similar compound with slight structural variations.
4-Methylnon-1-ene: The precursor used in the synthesis of 1-Ethoxy-4-methylnon-1-ene.
Ethoxyethene: Another compound with an ethoxy group and a double bond.
Uniqueness
This compound is unique due to its specific structure, which combines an ethoxy group and a methyl group on a nonene chain. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
94088-29-6 |
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Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
(E)-1-ethoxy-4-methylnon-1-ene |
InChI |
InChI=1S/C12H24O/c1-4-6-7-9-12(3)10-8-11-13-5-2/h8,11-12H,4-7,9-10H2,1-3H3/b11-8+ |
InChI Key |
XEPRCDNMZKXCAJ-DHZHZOJOSA-N |
Isomeric SMILES |
CCCCCC(C)C/C=C/OCC |
Canonical SMILES |
CCCCCC(C)CC=COCC |
Origin of Product |
United States |
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